molecular formula C11H12N2O B2385881 8-Ethoxyquinolin-5-amine CAS No. 75793-53-2

8-Ethoxyquinolin-5-amine

Cat. No. B2385881
CAS RN: 75793-53-2
M. Wt: 188.23
InChI Key: BPAUMUIICJTMEP-UHFFFAOYSA-N
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Description

8-Ethoxyquinolin-5-amine is a heterocyclic compound with a variety of potential applications in research and industry. It has a molecular formula of C11H12N2O and a molecular weight of 188.23 .


Molecular Structure Analysis

The molecular structure of 8-Ethoxyquinolin-5-amine consists of a total of 27 bonds; 15 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary amine (aromatic), 1 ether (aromatic), and 1 Pyridine .

Safety and Hazards

The safety information for 8-Ethoxyquinolin-5-amine includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

It is a specialty product used in proteomics research .

Mode of Action

It is structurally related to quinoline compounds such as bedaquiline . Bedaquiline, a diarylquinoline antimycobacterial drug, inhibits the c subunit of ATP synthase responsible for synthesizing ATP . While 8-Ethoxyquinolin-5-amine may share some similarities, its exact mode of action remains to be elucidated.

Pharmacokinetics

Its molecular weight is 188.23, which could influence its bioavailability

Result of Action

As a specialty product for proteomics research , it may have diverse effects depending on the specific experimental context.

properties

IUPAC Name

8-ethoxyquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-2-14-10-6-5-9(12)8-4-3-7-13-11(8)10/h3-7H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPAUMUIICJTMEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=C(C=C1)N)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Ethoxyquinolin-5-amine

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